molecular formula C21H17FN4O2 B2575614 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide CAS No. 1260939-63-6

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2575614
CAS No.: 1260939-63-6
M. Wt: 376.391
InChI Key: PEQCXRURKNRZLR-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide features a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group, linked to a pyrrole ring and an N-methyl-N-phenylacetamide moiety. This structure combines aromatic heterocycles with fluorinated and amide functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-25(17-6-3-2-4-7-17)19(27)14-26-13-5-8-18(26)21-23-20(24-28-21)15-9-11-16(22)12-10-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQCXRURKNRZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including an oxadiazole ring, a pyrrole moiety, and a fluorophenyl group. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C21H17FN4O3
  • Molecular Weight : 392.4 g/mol
  • IUPAC Name : 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(2-methoxyphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The structural components facilitate:

  • Hydrogen bonding and hydrophobic interactions due to the fluorophenyl and oxadiazole groups.
  • π-π stacking interactions provided by the pyrrole and methoxyphenyl groups, enhancing binding affinity to target proteins or enzymes.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole and pyrrole derivatives exhibit significant antimicrobial properties. For example:

  • A related compound showed effective antibacterial activity against Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains .

Anticancer Properties

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. For instance:

  • Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties, which may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. Studies suggest that modifications in similar structures enhance COX-II selectivity .

Case Studies

StudyFindings
Study 1Demonstrated significant antibacterial activity against resistant strains of bacteria with MIC values < 2 µg/mL .
Study 2Showed cytotoxic effects on cancer cell lines, leading to increased apoptosis .
Study 3Evaluated anti-inflammatory effects through COX inhibition assays .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide have been synthesized and tested against various bacteria and fungi. The presence of the oxadiazole ring enhances the compound's ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .

1.2 Anticancer Properties
Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells. The specific structure of this compound may contribute to its effectiveness against certain cancer types by targeting specific cellular pathways involved in tumor growth and proliferation .

1.3 Anti-inflammatory Effects
Compounds with oxadiazole moieties have shown promise in reducing inflammation in preclinical models. The mechanism involves the modulation of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the oxadiazole and pyrrole rings can significantly influence biological activity.

Substituent Effect on Activity
FluorineIncreases lipophilicity and potency
Methyl groupEnhances metabolic stability
Phenyl groupImproves binding affinity to targets

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives:

Case Study 1: Antimicrobial Screening
A study evaluated various oxadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains .

Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines showed that specific modifications to the oxadiazole structure enhanced cytotoxicity compared to standard treatments. This suggests a potential role for these compounds in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Findings
Target Compound : 2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide N-Methyl-N-phenylacetamide C22H18FN4O3 413.41 Structural data inferred; no direct activity reported in evidence.
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 2-Chlorobenzyl group C21H16ClFN4O2 410.83 Higher lipophilicity due to chlorine; no explicit activity data provided.
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Piperidine-carboxamide C21H20FN5O2 409.42 High binding affinity to Mycobacterium tuberculosis targets; favorable ADMET profiles.
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide 1,3-Benzodioxole substituent C21H15FN4O4 422.37 Discontinued production; possible stability or efficacy concerns.
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide Chloro-dimethoxyphenyl group C22H18ClFN4O4 456.86 Higher molecular weight; available for further study (36 mg stock).
2-[2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxyethyl)acetamide Methoxyethyl group C17H17FN4O3 344.34 Improved hydrophilicity; structural data confirmed via SMILES/InChIKey.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The piperidine-carboxamide analog (C21H20FN5O2) demonstrated significant antituberculosis activity with binding affinities surpassing control drugs, attributed to its rigid piperidine ring enhancing target interaction .
  • In contrast, the 1,3-benzodioxole -containing compound (C21H15FN4O4) was discontinued, suggesting that bulky aromatic substituents may compromise stability or pharmacokinetics .

Fluorine at the 4-position of the phenyl group is conserved across all analogs, likely optimizing electronic effects and binding to hydrophobic enzyme pockets .

Amide Group Variations: The methoxyethyl substituent (C17H17FN4O3) introduces polar oxygen atoms, improving aqueous solubility compared to the target compound’s N-methyl-N-phenyl group .

Pharmacokinetic and Toxicity Considerations

  • Synthetic Accessibility : Derivatives like the methoxyethyl compound (C17H17FN4O3) are synthetically tractable, as evidenced by detailed reaction procedures in related acetamide syntheses .

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